2-(Difluoromethyl)-5-iodonaphthalene
Description
Significance of Fluorinated Organic Molecules in Contemporary Chemical Research
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical research, significantly impacting pharmaceuticals, agrochemicals, and advanced materials. researchgate.netalfa-chemistry.com The unique physicochemical properties of fluorine, such as its high electronegativity and small atomic size, can profoundly alter a molecule's characteristics. researchgate.netchimia.ch Introducing fluorine can enhance metabolic stability by strengthening the carbon-fluorine bond, which is stronger than a carbon-hydrogen bond, making molecules more resistant to degradation. alfa-chemistry.comchimia.ch This modification often leads to improved bioavailability and lipophilicity, crucial parameters in drug design. chimia.chnbinno.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com In material science, fluorination imparts desirable properties such as thermal stability, chemical inertness, and low surface energy, making these compounds suitable for high-performance applications like specialty lubricants, liquid crystal displays, and advanced polymers. alfa-chemistry.comnbinno.com
Strategic Importance of Naphthalene (B1677914) Scaffolds as Core Structures in Synthetic Chemistry
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile and privileged scaffold in synthetic chemistry. nih.govekb.eg Its rigid, planar structure and rich electron density make it an ideal building block for constructing complex molecules with specific three-dimensional arrangements. The naphthalene core is present in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govekb.egresearchgate.net This broad utility has led to the development of many FDA-approved drugs containing the naphthalene moiety, such as propranolol, naproxen, and bedaquiline. nih.govekb.eg Beyond medicinal chemistry, naphthalene derivatives are fundamental in materials science as precursors for dyes, pigments, surfactants, and polymers. nbinno.com The ability to functionalize the naphthalene ring at various positions allows for fine-tuning of electronic and optical properties, making it a valuable component in the design of organic materials. researchgate.netnbinno.com
The Difluoromethyl Group (CF2H) as a Key Fluorinated Motif and Bioisostere
Among the various fluorine-containing functionalities, the difluoromethyl (CF2H) group has gained significant attention in medicinal chemistry. researchgate.net It is recognized as a unique "lipophilic hydrogen bond donor." h1.coacs.org The two highly electronegative fluorine atoms render the C-H bond in the CF2H group sufficiently acidic to act as a hydrogen bond donor, a characteristic not typically observed in C-H bonds. nih.gov This property allows the CF2H group to serve as a bioisostere for common functional groups like hydroxyl (OH), thiol (SH), and amine (NH2) groups. researchgate.netacs.orgnih.gov By replacing these groups with a CF2H moiety, chemists can maintain or modulate hydrogen bonding interactions with biological targets while altering other physicochemical properties. nih.gov This substitution can enhance lipophilicity and metabolic stability, potentially improving a drug candidate's pharmacokinetic profile. researchgate.netnih.gov The effect of the CF2H group on a molecule's properties, such as its hydrogen bond acidity and lipophilicity, is highly dependent on the functional group to which it is attached. researchgate.net
Overview of 2-(Difluoromethyl)-5-iodonaphthalene within the Context of Advanced Organic Synthesis
This compound is a specialized organic compound that combines the key features of a naphthalene scaffold, a difluoromethyl group, and an iodo substituent. This trifecta of functional groups makes it a highly valuable building block in advanced organic synthesis. The naphthalene core provides a rigid, aromatic platform. The difluoromethyl group imparts the unique electronic and bioisosteric properties discussed previously.
Crucially, the iodine atom at the 5-position serves as a versatile synthetic handle. Halogenated aromatic compounds, particularly iodo-derivatives, are excellent substrates for a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity allows for the straightforward introduction of a diverse array of substituents, enabling the construction of complex molecular architectures. Consequently, this compound is a strategic intermediate for synthesizing novel compounds for evaluation in medicinal chemistry and materials science, where the combined properties of the naphthalene ring and the difluoromethyl group can be leveraged to create molecules with tailored functions.
Compound Properties and Research Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₁₁H₇F₂I | 308.08 | Combines naphthalene scaffold, CF₂H group, and a reactive iodine atom. |
| 2-Iodonaphthalene | C₁₀H₇I | 254.07 | A common synthetic precursor with a melting point of 52-56 °C. sigmaaldrich.com |
| Naphthalene | C₁₀H₈ | 128.17 | The parent aromatic hydrocarbon scaffold. |
Table 2: Comparison of Functional Groups as Bioisosteres
| Functional Group | Hydrogen Bond Capability | Typical Lipophilicity Contribution | Notes |
| Hydroxyl (-OH) | Donor & Acceptor | Low | Polar group, often involved in metabolic processes. |
| Thiol (-SH) | Weak Donor | Moderate | Can be prone to oxidation. |
| Methyl (-CH₃) | None | High | Standard lipophilic group. |
| Difluoromethyl (-CF₂H) | Donor | Moderate to High | Considered a "lipophilic hydrogen bond donor"; acts as a bioisostere for -OH and -SH. h1.coacs.orgnih.gov |
Detailed Research Findings
Research into fluorinated naphthalene derivatives is driven by the goal of creating novel molecules with enhanced properties for specific applications. The compound this compound represents a convergence of several key synthetic strategies.
The utility of the iodo group on aromatic rings is well-established in organic synthesis. It is a highly effective leaving group in palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. This allows chemists to use this compound as a foundational piece to which other molecular fragments can be precisely attached. This modular approach is central to modern drug discovery and materials development, enabling the rapid synthesis of libraries of related compounds for screening.
The difluoromethyl group's influence is more nuanced. Studies have shown that its ability to act as a hydrogen bond donor is strongly dependent on its electronic environment. researchgate.net When attached to an aromatic system like naphthalene, its properties are modulated by the ring's electronics. As a bioisostere, the CF₂H group can mimic the hydrogen-bonding pattern of a hydroxyl or thiol group while increasing the local lipophilicity. researchgate.netacs.org This can lead to improved cell membrane permeability and enhanced binding affinity to protein targets by displacing water molecules in a binding pocket. nih.gov The strategic placement of the CF₂H group on the naphthalene scaffold, therefore, offers a sophisticated tool for modulating biological activity and pharmacokinetic properties in the rational design of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7F2I |
|---|---|
Molecular Weight |
304.07 g/mol |
IUPAC Name |
6-(difluoromethyl)-1-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11H |
InChI Key |
MNUFAXRNGLCOJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Difluoromethyl 5 Iodonaphthalene and Analogous Naphthalene Derivatives
Strategies for Introducing the Difluoromethyl Group onto Naphthalene (B1677914) Scaffolds
The direct installation of a difluoromethyl group onto a naphthalene ring system presents unique challenges due to the high stability of the aromatic core. Various synthetic methods have been developed to overcome this, primarily relying on transition-metal-catalyzed cross-coupling reactions or the use of specialized difluoromethylating agents. These approaches provide pathways to functionalized naphthalenes that are otherwise difficult to access.
Transition-metal catalysis has emerged as a powerful tool for forming carbon-fluorine and carbon-carbon bonds, enabling the precise introduction of the CF₂H group onto aromatic systems. Catalysts based on copper, palladium, and nickel have been extensively explored for the difluoromethylation of aryl halides, including iodo- and bromo-naphthalenes.
Copper-based systems are among the most established for difluoromethylation reactions, offering a cost-effective and efficient method for coupling aryl iodides with a CF₂H source. nih.govberkeley.edu These reactions typically proceed via a copper-difluoromethyl intermediate.
A straightforward method involves the reaction of aryl iodides with trimethylsilyl difluoromethane (TMSCF₂H) in the presence of copper(I) iodide (CuI) and cesium fluoride (CsF). nih.govacs.org This protocol is effective for a range of electron-neutral, electron-rich, and sterically hindered aryl iodides, providing the corresponding difluoromethylarenes in high yields. nih.govberkeley.edu The reaction is believed to proceed through the formation of a difluoromethylcuprate species, [Cu(CF₂H)₂]⁻, which is more stable than the neutral CuCF₂H complex and serves as the active difluoromethylating agent. nih.govacs.org However, this method can be less effective for aryl iodides bearing strong electron-withdrawing groups, which may lead to protonated arenes as the major byproduct. acs.org
An alternative approach utilizes pre-formed (difluoromethyl)zinc reagents, such as (DMPU)₂Zn(CF₂H)₂ (DMPU = N,N'-dimethylpropyleneurea), which can be generated from difluoroiodomethane and zinc. acs.orgresearchgate.net The copper-catalyzed coupling of this zinc reagent with aryl iodides proceeds efficiently, often without the need for additional ligands or activators. acs.orgresearchgate.net Transmetalation of the CF₂H group from zinc to the copper catalyst readily occurs even at room temperature to generate the active cuprate species. acs.orgresearchgate.net This method has shown success with aryl iodides containing electron-withdrawing substituents, providing moderate to high yields of the desired products. acs.org
Table 1: Examples of Copper-Catalyzed Difluoromethylation of Aryl Iodides
| Aryl Iodide Substrate | CF₂H Source | Catalyst/Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Iodoanisole | TMSCF₂H | CuI, CsF | NMP, 120 °C | 85 | nih.gov |
| 1-Iodonaphthalene | TMSCF₂H | CuI, CsF | NMP, 120 °C | 91 | nih.gov |
| Ethyl 2-iodobenzoate | (DMPU)₂Zn(CF₂H)₂ | CuI | DMPU, 60 °C | 75 | acs.org |
Palladium catalysis offers a versatile platform for cross-coupling reactions, and methods for the difluoromethylation of aryl halides have been developed. nih.govescholarship.org These reactions often exhibit broad functional group tolerance and can be applied to a wider range of aryl halides, including chlorides and bromides, in addition to iodides. nih.govmit.edu
One notable method involves the palladium-catalyzed aryldifluoromethylation of aryl halides using aryldifluoromethyl trimethylsilanes (TMSCF₂Ar) as the coupling partner. nih.govescholarship.org This approach is particularly useful for synthesizing diaryl difluoromethanes. The success of this reaction often hinges on the use of specific phosphine (B1218219) ligands, such as dialkylaryl phosphines, which promote the crucial transmetalation step. nih.gov Computational studies suggest that the subsequent reductive elimination step proceeds with a low energy barrier. nih.gov
For the direct introduction of the CF₂H group, a cooperative bimetallic Pd/Ag catalyst system has been shown to be effective for the difluoromethylation of various aryl bromides and iodides using TMSCF₂H. nih.gov While highly efficient for many substrates, extending this system to heteroaryl halides can be challenging due to competitive coordination of the heteroatom to the palladium center, which can lead to catalyst deactivation. nih.gov Overcoming challenges such as the slower reductive elimination from [L₂Pd(heteroaryl)(CF₂H)] intermediates is key to broadening the scope of these reactions. nih.gov
Table 2: Palladium-Catalyzed Difluoromethylation Approaches
| Aryl Halide Substrate | Reagent | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromobiphenyl | TMSCF₂Ph | [Pd(allyl)Cl]₂, BrettPhos | Toluene, 100 °C | 85 | escholarship.org |
| 2-Bromo-6-methoxynaphthalene | TMSCF₂H | Pd/Ag bimetallic system | Not specified | Moderate | nih.gov |
Nickel catalysis provides an alternative and often complementary approach to palladium and copper for cross-coupling reactions. cas.cn Nickel-catalyzed reductive difluoromethylation of aryl iodides has been developed as a novel method for creating C-CF₂H bonds. cas.cnsciengine.com
This transformation can be achieved through a reductive cross-electrophile coupling reaction between aryl iodides and difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H), which serves as the difluoromethylation reagent. cas.cn The choice of ligand is critical for controlling the reaction pathway; the use of a tridentate terpyridine ligand selectively promotes the cleavage of the C(sp³)–S bond in the sulfone, leading to difluoromethylation. cas.cn In contrast, using a phosphine ligand can lead to 2-pyridination via C(sp²)–S bond cleavage. cas.cncas.cn The reaction employs a readily available nickel catalyst and zinc powder as a reductant, proceeding under mild conditions without the need for pre-generating arylmetal reagents. cas.cn A plausible mechanism involves the oxidative addition of the aryl iodide to a Ni(0) species, followed by reaction with a difluoromethyl radical generated from the sulfone reagent to form a Ni(III) intermediate, which then undergoes reductive elimination. cas.cn
Table 3: Nickel-Catalyzed Reductive Difluoromethylation of Aryl Iodides
| Aryl Iodide Substrate | CF₂H Source | Catalyst/Ligand/Reductant | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Iodoacetophenone | 2-PySO₂CF₂H | Ni(OTf)₂ / terpyridine / Zn | DMF, 80 °C | 85 | cas.cn |
| Methyl 4-iodobenzoate | 2-PySO₂CF₂H | Ni(OTf)₂ / terpyridine / Zn | DMF, 80 °C | 78 | cas.cn |
The synthesis of chiral molecules containing a difluoromethyl group at a stereogenic center is of high interest in drug discovery. nih.govnih.gov Nickel-catalyzed enantioselective decarboxylative difluoromethylation has emerged as a powerful strategy to convert readily available alkyl carboxylic acids into valuable difluoromethylated products with high enantioselectivity. nih.govnih.gov
This method typically employs a dual catalytic system consisting of a nickel catalyst with a chiral ligand (e.g., a bisoxazoline) and an iridium-based photocatalyst. chemistryviews.org The reaction uses a zinc-based reagent, (DMPU)₂Zn(CF₂H)₂, as the source of the CF₂H unit. chemistryviews.org The proposed mechanism involves the formation of an alkyl radical from the carboxylic acid via decarboxylation, mediated by the photocatalyst. chemistryviews.org This radical then engages in a cross-coupling with a chiral Ni(II)-CF₂H complex to deliver the product with high enantiocontrol. chemistryviews.org This protocol exhibits broad functional group tolerance and has been successfully applied to substrates containing naphthalene carbonyl groups, yielding products with excellent enantioselectivity (99% e.e.) and good yields. nih.govresearchgate.net
Table 4: Enantioselective Decarboxylative Difluoromethylation
| Carboxylic Acid Substrate | CF₂H Source | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|---|
| Naphthalene carbonyl-derived acid | (DMPU)₂Zn(CF₂H)₂ | Ni(ClO₄)₂·6H₂O, Chiral bisoxazoline ligand, Ir-photocatalyst | Blue LED, -10 °C | 74 | 99 | nih.govresearchgate.net |
An alternative strategy for introducing the difluoromethyl group involves the use of difluorocarbene (:CF₂) as a reactive intermediate. cas.cn Difluorocarbene can be generated from various precursors and can insert into X-H bonds (where X = O, S, N) to form the corresponding -OCHF₂, -SCHF₂, and -N(R)CHF₂ moieties. dntb.gov.ua
A common and stable precursor for difluorocarbene is difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻, PDFA). acs.org Upon heating, PDFA undergoes decarboxylation to generate a phosphorus ylide, which then releases difluorocarbene. A significant advantage of this method is that it can proceed smoothly without the need for a base or other additives, making it compatible with a range of functional groups. This approach has been widely used for the difluoromethylation of phenols, thiols, and amines. While direct C-H insertion into an aromatic ring like naphthalene is not typical for difluorocarbene, this method is highly relevant for functionalizing naphthalene derivatives that possess a phenolic hydroxyl or an amino group, providing a direct route to O- and N-difluoromethylated naphthalenes.
Other precursors, such as diethyl bromodifluoromethylphosphonate, can also generate difluorocarbene under basic hydrolysis at low temperatures, offering a mild and environmentally benign option. cas.cn The reactivity of difluorocarbene, a moderately electrophilic species, is highest with electron-rich, nucleophilic substrates. cas.cn
Nucleophilic Difluoromethylation Techniques Utilizing Fluoroalkylsilanes
The introduction of a difluoromethyl (CF2H) group into aromatic systems is a key step in the synthesis of many modern pharmaceuticals and agrochemicals. Nucleophilic difluoromethylation methods offer a direct route to install this moiety. Among the various reagents developed for this purpose, fluoroalkylsilanes, such as (difluoromethyl)trimethylsilane (TMSCF2H), have emerged as effective nucleophilic difluoromethylating agents.
The reaction typically proceeds via the activation of the silicon-carbon bond by a fluoride source or a Lewis base, which generates a transient difluoromethyl anion or a related hypervalent silicon species that acts as the nucleophile. This species can then attack an electrophilic carbon center. While direct nucleophilic aromatic substitution on an unsubstituted naphthalene ring is challenging, this method can be applied to naphthalene derivatives bearing a suitable leaving group (e.g., a halide) at the desired position, activated by a transition metal catalyst, or to naphthalene systems with an electrophilic center, such as an aldehyde or ketone, which can be later converted to the desired functionality.
Although a specific example for the direct difluoromethylation of a naphthalene core using fluoroalkylsilanes to produce 2-(difluoromethyl)naphthalene (B2912400) is not extensively detailed in the provided literature, the general principle is well-established for other aromatic systems cas.cn. A plausible synthetic route could involve the coupling of an iodo- or bromo-naphthalene at the 2-position with a difluoromethyl source like TMSCF2H in the presence of a suitable catalyst, such as a copper or palladium complex.
Table 1: General Conditions for Nucleophilic (Phenylsulfonyl)difluoromethylation of Aldehydes and Ketones
| Reagent | Base/Catalyst | Solvent | Temperature (°C) | Product Type |
| PhSO2CF2H (1) | t-BuOK | DMF | - | 2,2-difluoro-1,3-diols |
| PhSO2CF2SiMe3 (3) | Lewis Base | THF | Room Temp | PhSO2CF2-carbinols |
This table illustrates general conditions for nucleophilic difluoromethylation reactions which could be adapted for naphthalene precursors. cas.cn
Methodologies for Iodo-Functionalization of Naphthalene Core Structures
The introduction of an iodine atom onto a naphthalene ring is a crucial transformation, as the resulting iodo-naphthalene serves as a versatile intermediate for further functionalization through cross-coupling reactions.
The direct iodination of naphthalene can lead to a mixture of isomers, primarily 1-iodonaphthalene and 2-iodonaphthalene. Achieving regioselectivity is therefore a significant challenge. The directing effect of existing substituents on the naphthalene ring plays a critical role in determining the position of iodination. For activated naphthalenes, such as those bearing electron-donating groups, electrophilic iodination is generally favored.
Several methods have been developed for the regioselective iodination of naphthalenes. One approach involves the use of iodine in the presence of an oxidizing agent. For instance, the iodination of both activated and deactivated naphthalenes has been studied using a system of I2-NaIO3-H2SO4 in aqueous acetic acid. This method relies on the in situ generation of an electrophilic iodonium species (I+) researchgate.net. The regioselectivity is governed by the electronic and steric properties of the substituents already present on the naphthalene core.
Another strategy employs transition metal catalysis to direct the C-H functionalization. While not exclusively for iodination, these methods offer high regioselectivity for the introduction of various functional groups researchgate.netresearchgate.net.
Table 2: Regioselective Iodination of Naphthalenes
| Substrate | Reagents | Conditions | Major Product(s) | Reference |
| Naphthalene | I2, NaIO3, H2SO4 | Aqueous Acetic Acid, Heat | Mixture of iodo-naphthalenes | researchgate.net |
| Activated Naphthalenes | I2, NaNO2, HNO3 | Acetic Acid | Regioselective iodination | researchgate.net |
The synthesis of complex cyclic systems can sometimes be achieved through rearrangement reactions of strained precursors like cyclopropanes. The vinylcyclopropane rearrangement, for example, is a ring expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene wikipedia.org. This strategy is particularly useful for the construction of five-membered rings.
However, the direct synthesis of halogenated naphthalenes through the rearrangement of cyclopropane precursors is not a commonly reported or straightforward methodology. The vinylcyclopropane rearrangement typically leads to the formation of cyclopentene derivatives wikipedia.orgchemrxiv.org. While cyclopropanes can be involved in ring-opening reactions to generate functionalized aliphatic chains acs.org, their rearrangement to form an aromatic naphthalene system is not a direct or typical transformation. More conventional methods, such as electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling, are generally employed for the synthesis of halogenated naphthalenes.
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the halogenation of aromatic compounds, this has led to the exploration of greener reagents and reaction conditions.
One such approach for the iodination of moderately active arenes, including naphthalenes, utilizes sodium percarbonate (SPC) as an eco-friendly oxidant in the presence of molecular iodine or potassium iodide researchgate.netnih.gov. This method avoids the use of harsh or toxic oxidizing agents. Another green protocol involves the use of hydrogen peroxide and an acidified sodium periodate solution in an aqueous ethanol medium for the iodination of methoxy arenes, phenols, and anilines researchgate.net. These methods often proceed with good yields and can offer controlled mono-iodination.
Table 3: Environmentally Friendly Iodination of Arenes
| Aromatic Substrate | Iodinating System | Solvent | Key Feature | Reference |
| Moderately Active Arenes | I2 or KI / Sodium Percarbonate (SPC) | - | Eco-friendly oxidant | researchgate.netnih.gov |
| Methoxy arenes, phenols, anilines | H2O2 / Acidified NaIO4 | Aqueous Ethanol | Controlled mono-iodination | researchgate.net |
Convergent and Divergent Synthetic Pathways to 2-(Difluoromethyl)-5-iodonaphthalene
The synthesis of a multifunctional molecule like this compound can be approached through either a convergent or a divergent strategy.
A convergent synthesis would involve the separate synthesis of two key fragments, a naphthalene core bearing the difluoromethyl group and another precursor for the iodo-functionalization, which are then combined in a later step. For example, one could synthesize 2-(difluoromethyl)naphthalene and then perform a regioselective iodination. The challenge in this approach lies in controlling the regioselectivity of the iodination on the already substituted naphthalene. The difluoromethyl group is generally considered to be electron-withdrawing, which would direct incoming electrophiles to the meta-positions (positions 4, 5, and 7). Therefore, a direct iodination of 2-(difluoromethyl)naphthalene might be expected to yield a mixture of isomers, including the desired 5-iodo product.
A divergent synthesis , on the other hand, would start from a common naphthalene precursor that is then elaborated in different ways to introduce the two functional groups. For instance, one could start with 2-bromonaphthalene. This starting material could undergo a nucleophilic difluoromethylation reaction to yield 2-(difluoromethyl)naphthalene, which is then iodinated. Alternatively, 2-bromonaphthalene could first be converted to a different intermediate, for example, through C-H activation at the 5-position, followed by iodination and then introduction of the difluoromethyl group. Diversity-oriented C-H activation strategies on the naphthalene scaffold are being developed to access various isomers that are otherwise difficult to obtain nih.gov.
Advanced Synthetic Strategies for Complex Naphthalene Architectures
The development of novel and efficient methods for the synthesis of complex naphthalene-based molecules is an active area of research, driven by their prevalence in pharmaceuticals, natural products, and functional materials nih.gov. Advanced strategies often focus on improving efficiency, selectivity, and molecular diversity.
One powerful approach is the use of transition-metal-catalyzed C-H functionalization . This strategy allows for the direct introduction of functional groups at specific positions on the naphthalene ring, often guided by a directing group researchgate.netresearchgate.net. This avoids the need for pre-functionalized starting materials and can provide access to substitution patterns that are not achievable through classical electrophilic substitution reactions. For instance, ruthenium-catalyzed remote C-H functionalization has been developed for the modular synthesis of multifunctional naphthalenes .
Diversity-oriented synthesis (DOS) is another important strategy for generating libraries of complex and structurally diverse molecules from simple starting materials nih.gov. In the context of naphthalene chemistry, DOS could involve the use of a common naphthalene core that is subjected to a variety of C-H functionalization reactions at different positions to create a range of analogs for biological screening or materials science applications.
Furthermore, novel skeletal editing strategies are emerging that allow for the transmutation of atoms within an aromatic core. For example, a nitrogen-to-carbon single-atom transmutation in isoquinolines has been developed to provide access to substituted naphthalene derivatives nih.gov.
These advanced strategies offer powerful tools for the construction of complex naphthalene architectures and could potentially be applied to the synthesis of this compound and its analogs with high levels of control and efficiency.
Reactivity Profiles and Mechanistic Investigations of 2 Difluoromethyl 5 Iodonaphthalene
Reactivity of the Aryl Iodide Moiety in Functionalization
The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds, a characteristic that renders aryl iodides highly valuable precursors for the formation of new carbon-carbon and carbon-heteroatom bonds. youtube.com The relatively low bond dissociation energy of the C-I bond facilitates its cleavage, which is a crucial step in many catalytic cycles.
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules, and iodinated naphthalene (B1677914) derivatives are excellent substrates for these transformations.
The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds between an organoboron compound and an organohalide. rsc.org In the context of iodinated naphthalenes, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the position of the iodine atom. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.orgnih.gov The reactivity of the aryl iodide in Suzuki coupling follows the order I > Br > OTf >> Cl. rsc.org Studies on the Suzuki-Miyaura cross-coupling of 1,8-dibromonaphthalene (B102958) have shown that the reaction conditions can be tuned to achieve selective mono- or diarylation. researchgate.net This suggests that for a molecule like 2-(difluoromethyl)-5-iodonaphthalene, selective coupling at the iodine position is highly feasible.
A summary of representative conditions for these cross-coupling reactions with related aryl iodides is presented in the table below.
| Cross-Coupling Reaction | Catalyst | Base | Solvent | Typical Substrates | Product Type |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, NaOMe | Dioxane/H₂O, Toluene, THF | Aryl Boronic Acids, Vinyl Boronates | Biaryls, Arylalkenes |
| Heck | Pd(OAc)₂, Pd₂(dba)₃ | Et₃N, NaOAc, K₂CO₃ | DMF, NMP, CH₃CN | Acrylates, Styrenes | Substituted Alkenes |
Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally a challenging transformation due to the electron-rich nature of the aromatic ring. libretexts.org However, such reactions can proceed under specific conditions. For a nucleophilic attack to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate known as the Meisenheimer complex. researchgate.net In the case of this compound, the difluoromethyl group is electron-withdrawing, which could provide some activation for nucleophilic attack, albeit modest.
Alternatively, nucleophilic substitution can be achieved under forcing conditions with very strong nucleophiles or via transition-metal-catalyzed processes. Photoinduced nucleophilic substitution reactions have been reported for iodocubanes, suggesting that light can be used to promote the displacement of iodine by nucleophiles like arylthiolates. rsc.org While direct SNAr at the iodine center of this compound under standard conditions is expected to be difficult, specialized methods could potentially enable such transformations.
Modern organic synthesis has seen the development of various strategies to activate the C-I bond of aryl iodides beyond traditional cross-coupling reactions. These methods often involve the generation of highly reactive intermediates.
One prominent activation mode is the formation of hypervalent iodine reagents . Aryl iodides can be oxidized to form diaryliodonium salts, which are excellent arylating agents in metal-free cross-coupling reactions. diva-portal.org This activation transforms the iodine center into a good leaving group, facilitating the transfer of the aryl moiety to a wide range of nucleophiles.
Another approach involves photoinduced activation . The C-I bond can undergo homolytic cleavage upon irradiation with light, generating an aryl radical. This radical can then participate in various bond-forming reactions. This strategy has been employed in the difluoromethylation of N-heteroarenes. nih.gov
Furthermore, transition-metal-free activation using strong bases can lead to the formation of aryne intermediates through an elimination-addition mechanism, particularly if there is a proton ortho to the iodine. These highly reactive species can then be trapped by various nucleophiles and dienophiles.
These modern activation strategies significantly expand the synthetic utility of aryl iodides like this compound, providing access to a diverse array of functionalized naphthalene derivatives under often mild and environmentally benign conditions.
Reactivity of the Difluoromethyl Group in Organic Reactions
The difluoromethyl (CF₂H) group is an important functional group in medicinal chemistry and materials science due to its unique electronic properties and its ability to act as a bioisostere for other functional groups.
The C-H bond of the difluoromethyl group is acidic compared to a methyl group due to the electron-withdrawing effect of the two fluorine atoms. This acidity allows for deprotonation with a suitable base to form an α,α-difluorobenzyl carbanion. However, these carbanions can be unstable and may undergo α-fluoride elimination. dntb.gov.ua
Despite this potential instability, the C-H bond can be functionalized. For instance, base-catalyzed hydrogen/deuterium exchange reactions can occur in difluoromethylarenes. dntb.gov.ua More synthetically useful transformations often involve radical intermediates. The reductive generation of α,α-difluorobenzyl radicals from trifluoromethylarenes has been shown to be a viable strategy for C-F bond functionalization, and similar principles could be applied to the C-H bond of a difluoromethyl group. ccspublishing.org.cn These radical intermediates can then be trapped by various radical acceptors.
Recent advances have also demonstrated the possibility of direct C-H functionalization of difluoromethylarenes. For example, methods for the synthesis of ¹⁸F-difluoromethylarenes from aryl (pseudo)halides have been developed that involve the controlled functionalization of a benzylic C-H bond. nih.gov
The difluoromethyl group is increasingly recognized for its ability to act as a lipophilic hydrogen bond donor . The hydrogen atom of the CF₂H group is polarized due to the adjacent fluorine atoms, enabling it to participate in hydrogen bonding interactions with suitable acceptor atoms like oxygen or nitrogen. This property is particularly relevant in the context of drug design, where the CF₂H group can serve as a bioisostere for more traditional hydrogen bond donors such as hydroxyl (-OH) or thiol (-SH) groups.
The lipophilic character of the difluoromethyl group, combined with its hydrogen bonding capability, allows it to modulate the physicochemical properties of a molecule, such as its solubility, metabolic stability, and binding affinity to biological targets. The ability to form these interactions can be crucial for the biological activity of molecules containing this moiety.
Elucidation of Reaction Mechanisms and Catalytic Cycles
The reactivity of this compound is governed by the interplay of the electron-withdrawing difluoromethyl group and the reactive carbon-iodine bond. Understanding the mechanistic pathways involved in its transformations is crucial for optimizing reaction conditions and predicting product outcomes. This section delves into the radical reactions, transition metal catalytic cycles, and the influence of various electronic and steric factors that dictate the chemical behavior of this compound.
Radical Reaction Mechanisms in Difluoromethylation Processes
Radical pathways are prominent in difluoromethylation reactions, often involving the generation of a difluoromethyl radical (•CF2H). While specific studies on this compound are not extensively documented, the general mechanisms for aryl iodides provide a strong framework for understanding its reactivity. rsc.org The process is typically initiated by the formation of the •CF2H radical from a suitable precursor. mdpi.com
In photocatalytic systems, a photocatalyst, upon irradiation with visible light, can induce the formation of the difluoromethyl radical from sources like bromodifluoromethane (B75531) (BrCF2H). This radical can then engage with the aryl iodide. One proposed mechanism involves the addition of the •CF2H radical to the aromatic ring, followed by the elimination of an iodine radical to yield the difluoromethylated arene.
Another pathway involves a single electron transfer (SET) from an excited photocatalyst to the aryl iodide, generating an aryl radical anion. This intermediate can then fragment to produce an aryl radical and an iodide anion. The aryl radical can subsequently react with a source of the difluoromethyl group. Radical trapping experiments often confirm the presence of these transient radical species. mdpi.com The stability of the generated radicals plays a significant role in the reaction's regioselectivity. mdpi.com
Detailed Studies of Transition Metal Catalytic Cycles (e.g., Copper, Palladium, Nickel)
Transition metal catalysis is a cornerstone of modern organic synthesis, and copper, palladium, and nickel complexes are frequently employed to functionalize aryl iodides like this compound.
Copper-Catalyzed Reactions:
Copper-catalyzed difluoromethylation of aryl iodides typically involves a (difluoromethyl)zinc reagent. researchgate.net The catalytic cycle is thought to commence with the transmetalation of a difluoromethyl group from the zinc reagent to a copper(I) catalyst. This forms a reactive copper-difluoromethyl species. This intermediate then reacts with the aryl iodide, likely through an oxidative addition/reductive elimination pathway, to afford the difluoromethylated arene and regenerate the copper(I) catalyst. researchgate.netnih.gov The reaction often proceeds efficiently without the need for additional ligands. researchgate.net
A proposed catalytic cycle for copper-catalyzed difluoromethylation is presented in the table below.
| Step | Description | Intermediate Species |
| 1. Transmetalation | Transfer of the CF2H group from a zinc reagent to the Cu(I) catalyst. | [Cu-CF2H] |
| 2. Oxidative Addition | The aryl iodide (Ar-I) adds to the copper-difluoromethyl complex. | [Ar-Cu(III)-(CF2H)I] |
| 3. Reductive Elimination | Formation of the C-CF2H bond and regeneration of the Cu(I) catalyst. | Ar-CF2H + CuI |
Palladium-Catalyzed Reactions:
Palladium catalysts are highly effective in cross-coupling reactions of aryl iodides. The catalytic cycle for difluoromethylation often starts with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) intermediate. nih.govresearchgate.net This is followed by a transmetalation step with a difluoromethylating agent. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the product and regenerate the palladium(0) catalyst. chinesechemsoc.org The choice of ligands is crucial for the efficiency of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often favoring the reductive elimination step. nih.gov
Nickel-Catalyzed Reactions:
Nickel catalysts offer a cost-effective alternative to palladium and exhibit unique reactivity. In reductive cross-coupling reactions, a nickel(0) species, often generated in situ, undergoes oxidative addition with the aryl iodide. thieme-connect.debeilstein-journals.org The resulting arylnickel(II) intermediate can then react with a difluoromethyl source. The cycle is completed by reductive elimination to form the desired product. rsc.org Nickel-catalyzed reactions can also proceed through radical pathways, where a difluoromethyl radical is generated and combines with the arylnickel intermediate. thieme-connect.de
Role of Difluorocarbene Intermediates in Catalysis
In certain palladium-catalyzed reactions, difluorocarbene (:CF2) has been proposed as a key intermediate. chinesechemsoc.orgacs.orgnih.gov Precursors like chlorodifluoromethane (B1668795) (ClCF2H) can generate difluorocarbene, which can then be trapped by a low-valent palladium complex to form a palladium-difluorocarbene adduct ([Pd]=CF2). chinesechemsoc.org This intermediate can then undergo further reactions. For instance, in the presence of a proton source, it can be converted to a difluoromethyl palladium complex ([Pd]-CF2H), which can then participate in a catalytic cycle as described above. chinesechemsoc.org This pathway offers an alternative to the direct use of difluoromethylating agents.
Single Electron Transfer (SET) Pathways in Coupling Reactions
Single electron transfer (SET) mechanisms are increasingly recognized in transition metal-catalyzed cross-coupling reactions. mdpi.com In the context of difluoromethylation of aryl iodides, an SET event can initiate the reaction. For example, a low-valent metal complex can transfer a single electron to the aryl iodide, leading to the formation of a radical anion which then fragments into an aryl radical and an iodide ion. This aryl radical can then enter the catalytic cycle. nih.gov
Photoredox catalysis, in particular, relies heavily on SET processes. An excited photocatalyst can act as either a reductant or an oxidant to generate radical intermediates from the starting materials, which then participate in the cross-coupling reaction. mdpi.com
Influence of Electronic and Steric Factors on Reaction Outcomes and Regioselectivity
The outcome and regioselectivity of reactions involving this compound are significantly influenced by electronic and steric effects. canterbury.ac.nzresearchgate.net
Electronic Effects:
The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.gov This electronic effect has several consequences:
It can influence the reactivity of the naphthalene ring, making it more susceptible to nucleophilic attack.
In transition metal-catalyzed cross-coupling reactions, the electron-withdrawing nature of the CF2H group can affect the rate of oxidative addition and reductive elimination steps. researchgate.net
The C-I bond in this compound is activated towards oxidative addition compared to unsubstituted iodonaphthalene.
Steric Effects:
The substituents on the naphthalene core also exert steric influence. researchgate.net The position of the iodo and difluoromethyl groups will dictate the accessibility of the reaction center. In cross-coupling reactions, bulky ligands on the metal catalyst can interact with the substituents on the naphthalene ring, influencing the regioselectivity and efficiency of the reaction. For instance, in reactions where multiple C-H bonds could potentially be functionalized, the steric hindrance around a particular position may prevent its reaction. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Difluoromethyl)-5-iodonaphthalene, a suite of NMR experiments, including ¹H, ¹⁹F, and ¹³C NMR, would be required to assign all atomic positions and their connectivities.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Detailed experimental ¹H NMR data for this compound, including specific chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton, are not available in the public domain based on a thorough search of scientific literature and chemical databases. Such a spectrum would be crucial for identifying the positions of the protons on the naphthalene (B1677914) ring and the difluoromethyl group.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Atom Probing and Quantitative Analysis
Specific ¹⁹F NMR spectroscopic data for this compound could not be located in published scientific literature. amazonaws.com This technique would be instrumental in directly observing the fluorine environment, with the chemical shift and coupling to the adjacent proton of the CHF₂ group providing key structural confirmation.
Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
A complete ¹³C NMR spectrum, including chemical shifts for each of the carbon atoms in this compound, is not available in surveyed scientific databases and literature. This analysis would be essential for mapping the carbon skeleton of the molecule.
Advanced Multi-dimensional NMR Techniques for Connectivity and Conformation
Information regarding advanced multi-dimensional NMR studies (such as COSY, HSQC, or HMBC) for this compound has not been reported in the accessible scientific literature. These techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity between the difluoromethyl group and the naphthalene core.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Specific mass spectrometry data, including the molecular ion peak (M⁺) and fragmentation patterns for this compound, are not available in the reviewed literature. amazonaws.com Mass spectrometry is critical for confirming the molecular weight and providing evidence for the compound's elemental composition through high-resolution analysis. amazonaws.com
Infrared (IR) Spectroscopy for Functional Group Identification
The specific infrared absorption frequencies for this compound have not been documented in publicly accessible spectroscopic databases or scientific publications. amazonaws.com An IR spectrum would be used to identify characteristic vibrational modes of the C-H, C-F, and C-I bonds, as well as the aromatic naphthalene ring system. amazonaws.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In aromatic compounds like naphthalene derivatives, these transitions primarily involve π-electrons in the conjugated system.
The UV-Vis spectrum of naphthalene itself exhibits strong ultraviolet absorption due to π-π* transitions. The introduction of substituents onto the naphthalene ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are categorized as either bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths).
For this compound, both the difluoromethyl (-CHF₂) group and the iodine atom influence the electronic structure of the naphthalene core. The difluoromethyl group is generally considered to be electron-withdrawing, which can affect the energy of the molecular orbitals involved in the electronic transitions. The iodine atom, a halogen, can participate in conjugation through its lone pair of electrons and also exerts an inductive effect.
The UV-Vis spectrum of this compound is expected to display absorption bands characteristic of the naphthalene chromophore, likely with a bathochromic shift compared to unsubstituted naphthalene. nih.govdocbrown.info This red shift is a common observation in substituted naphthalenes. The extended conjugation and the presence of the substituents alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. The fine structure often observed in the spectrum of naphthalene, which is due to vibrational levels superimposed on the electronic transitions, may be less resolved in its substituted derivatives.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| ~230 | ~50000 | π → π |
| ~280 | ~7000 | π → π |
| ~320 | ~2000 | π → π* |
Note: These are predicted values based on the analysis of substituted naphthalene derivatives. Actual experimental values may vary.
Integration of Spectroscopic Data for Unambiguous Molecular Structure Elucidation
While UV-Vis spectroscopy provides valuable information about the electronic properties of a molecule, it is insufficient for complete structural elucidation. A definitive structural assignment for this compound requires the integration of data from multiple spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide a wealth of information. The difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons would appear as a complex pattern of doublets and triplets, with their chemical shifts influenced by the positions of the iodo and difluoromethyl substituents. The integration of the signals would confirm the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the ten carbon atoms of the naphthalene ring, as well as a signal for the difluoromethyl carbon. The chemical shift of the carbon attached to the iodine atom would be significantly downfield, while the carbon of the difluoromethyl group would appear as a triplet due to carbon-fluorine coupling.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) (ppm) | Multiplicity |
| ~8.2-8.0 | d |
| ~7.9-7.7 | m |
| ~7.6-7.4 | t |
| ~6.8 (t, JHF ≈ 55 Hz) | t |
Note: Predicted chemical shifts are relative to TMS and are based on data from similar substituted naphthalenes. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet. rsc.orgchemicalbook.comchemicalbook.com
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₇F₂I), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of the molecular ion would be characteristic of a compound containing one iodine atom. The fragmentation pattern would likely involve the loss of iodine, the difluoromethyl group, and other fragments, providing further structural confirmation. nih.govnist.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Intensity (%) | Assignment |
| 304 | 100 | [M]⁺ (Molecular Ion) |
| 177 | 80 | [M - I]⁺ |
| 153 | 40 | [M - CHF₂]⁺ |
| 127 | 60 | [I]⁺ |
| 126 | 30 | [C₁₀H₆]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and the C-F stretching of the difluoromethyl group. nist.govchemrxiv.orgnasa.govastrochem.orgchemicalbook.com
Table 4: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1150-1000 | C-F Stretch | Difluoromethyl |
| ~800 | C-H Bend (out-of-plane) | Substituted Naphthalene |
| ~700 | C-I Stretch | Iodo group |
By integrating the data from UV-Vis, NMR, MS, and IR spectroscopy, a complete and unambiguous structural elucidation of this compound can be achieved. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the final assigned structure.
Computational and Theoretical Chemistry Studies of 2 Difluoromethyl 5 Iodonaphthalene
Quantum Chemical Calculations for Electronic Structure, Bonding, and Stability Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are commonly used to investigate the electronic structure of organic molecules.
Density Functional Theory (DFT) Studies for Reaction Mechanism Predictions and Transition State Characterization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the mechanisms of chemical reactions. Its balance of accuracy and computational cost makes it well-suited for exploring the potential energy surfaces of reactions involving molecules of this size.
Should 2-(difluoromethyl)-5-iodonaphthalene be involved in a chemical transformation, DFT calculations could be employed to map out the reaction pathways. This would involve identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed, providing the activation energies and reaction enthalpies.
For example, in reactions such as nucleophilic aromatic substitution or cross-coupling reactions, where the iodine atom is a potential leaving group, DFT could be used to characterize the transition state structures. This would offer a detailed picture of the bond-breaking and bond-forming processes at the molecular level. The calculated activation barriers would provide a theoretical basis for predicting the feasibility and kinetics of such reactions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis of this compound would aim to identify its most stable geometric arrangements.
Due to the presence of the difluoromethyl group, there is a possibility of rotational isomers (conformers) around the C-C bond connecting it to the naphthalene (B1677914) ring. Potential energy surface (PES) scans, typically performed using DFT, could be used to explore the rotational barrier of the difluoromethyl group. This would identify the minimum energy conformations and the energy barriers between them.
Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and provide information on the flexibility and vibrational modes of the molecule. This is particularly important for understanding how the molecule might interact with other molecules or biological targets in a dynamic environment.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are invaluable for predicting various spectroscopic properties, which can then be used to interpret and validate experimental data.
For this compound, time-dependent DFT (TD-DFT) could be used to predict its electronic absorption spectrum (UV-Vis). The calculated excitation energies and oscillator strengths would correspond to the wavelengths and intensities of absorption bands, providing a theoretical fingerprint of the molecule's electronic transitions.
Furthermore, DFT calculations can predict vibrational frequencies, which are directly related to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each peak, aiding in the assignment of experimental spectra.
Nuclear Magnetic Resonance (NMR) chemical shifts are also readily calculable using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be instrumental in confirming the structure of the molecule and assigning the signals in experimental NMR spectra. The ability to compare theoretical predictions with experimental data is a powerful approach for structural elucidation and for validating the computational models used.
Applications in Advanced Organic Synthesis and Chemical Biology Research
2-(Difluoromethyl)-5-iodonaphthalene as a Versatile Building Block in Organic Synthesis
Organic building blocks are foundational molecular entities that serve as the basis for constructing more complex organic compounds. This compound is a prime example of a versatile building block due to its dual reactivity. The iodo group provides a reactive site for numerous cross-coupling reactions, while the difluoromethylated naphthalene (B1677914) core offers a stable, lipophilic, and electronically distinct scaffold that can be incorporated into larger, more complex structures.
The carbon-iodine bond at the 5-position of the naphthalene ring is a key feature that enables the synthesis of a wide array of derivatives. As a heavy halogen, iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C, C-N, and C-O bond formation. This reactivity allows for the direct attachment of various substituents to the naphthalene core, transforming the initial building block into a diverse family of fluorinated compounds.
Key palladium-catalyzed reactions applicable to this compound include:
Suzuki Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.
Sonogashira Coupling: Coupling with terminal alkynes to create C(sp²)-C(sp) bonds, leading to the formation of arylalkynes.
Heck Coupling: Reaction with alkenes to form new C(sp²)-C(sp²) bonds, yielding substituted naphthalene derivatives.
Buchwald-Hartwig Amination: Coupling with amines (primary or secondary) to form C(sp²)-N bonds, a crucial transformation for synthesizing pharmaceuticals and other biologically active molecules.
Stille Coupling: Reaction with organostannanes to generate new carbon-carbon bonds.
These transformations are instrumental in creating libraries of molecules where the core 2-(difluoromethyl)naphthalene (B2912400) unit is maintained while the substituent at the 5-position is systematically varied. This approach is highly valuable in structure-activity relationship (SAR) studies during drug discovery.
| Reaction Name | Coupling Partner | Bond Formed | Resulting Derivative Class |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C-C | 5-Aryl/Vinyl-2-(difluoromethyl)naphthalene |
| Sonogashira Coupling | Terminal Alkyne | C-C | 5-Alkynyl-2-(difluoromethyl)naphthalene |
| Heck Coupling | Alkene | C-C | 5-Alkenyl-2-(difluoromethyl)naphthalene |
| Buchwald-Hartwig Amination | Amine | C-N | 5-Amino-2-(difluoromethyl)naphthalene |
| Stille Coupling | Organostannane | C-C | 5-Aryl/Alkyl-2-(difluoromethyl)naphthalene |
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate structurally diverse and complex small molecules for high-throughput screening. The goal of DOS is to populate chemical space with a wide range of molecular scaffolds, increasing the probability of discovering novel biological probes or drug leads.
This compound is an excellent starting point for DOS campaigns. Its two orthogonal points of functionality—the reactive iodo group and the aromatic naphthalene ring—allow for the application of branching synthetic pathways. A typical DOS strategy might involve:
Initial Diversification: Utilizing the iodo group for a range of cross-coupling reactions to create a first level of diversity.
Scaffold Elaboration: Subjecting the resulting products to further reactions on the naphthalene ring (e.g., electrophilic aromatic substitution, C-H activation) or on the newly introduced substituent to build molecular complexity and generate distinct scaffolds.
This approach allows for the rapid creation of a large library of compounds with varied shapes, stereochemistry, and functional group arrays, all originating from a single, versatile fluorinated building block.
Development of Novel Synthetic Methodologies Utilizing the Compound as a Key Intermediate
Beyond its direct use in creating new molecules, this compound can serve as a valuable substrate for the development and optimization of new synthetic reactions. When chemists devise novel catalytic systems or reaction conditions, they often rely on a set of standard substrates to test the scope and limitations of their new methodology.
Given the increasing importance of fluorinated compounds in pharmaceuticals, there is a continuous need for new methods to incorporate fluorine-containing motifs. An aryl iodide bearing a difluoromethyl group, such as this compound, represents a relevant and challenging substrate. Its successful participation in a newly developed reaction would demonstrate the method's tolerance for electron-withdrawing groups (the CHF₂ group) and its applicability to the synthesis of valuable fluorinated aromatic systems. For instance, optimizing a new ligand for a palladium catalyst might involve testing its efficiency in the Suzuki or Buchwald-Hartwig coupling of this specific compound, thereby validating the method for a class of medicinally relevant substrates.
Research into Fluorinated Analogues as Bioisosteres in Medicinal and Agrochemical Chemistry
One of the most significant applications of the difluoromethyl (CHF₂) group is its role as a bioisostere. Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the molecule's biological activity, metabolic stability, or pharmacokinetic profile.
The difluoromethyl group has emerged as a key bioisostere for several common functional groups found in biologically active molecules. Its unique electronic properties allow it to mimic the functions of other groups while introducing the benefits of fluorination.
The CHF₂ group is considered a "lipophilic hydrogen bond donor." The C-H bond is polarized by the two adjacent electron-withdrawing fluorine atoms, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. This ability is crucial for mimicking the hydrogen-bonding capabilities of hydroxyl (-OH) and thiol (-SH) groups, which are often critical for a drug's interaction with its biological target.
However, unlike the hydroxyl group, the CHF₂ group is significantly more lipophilic and is not a site for metabolic oxidation or conjugation (e.g., glucuronidation), which are common metabolic pathways for phenols and alcohols. This replacement can therefore lead to compounds with improved metabolic stability and better cell membrane permeability. Research has shown that the hydrogen bond donating capacity of a difluoromethyl group is comparable to that of a thiophenol or aniline, though generally weaker than a hydroxyl group.
| Property | Hydroxyl (-OH) | Thiol (-SH) | Difluoromethyl (-CHF₂) |
|---|---|---|---|
| Hydrogen Bond Donor | Strong | Moderate | Moderate |
| Hydrogen Bond Acceptor | Yes (lone pairs) | Weak | Yes (fluorine atoms) |
| Lipophilicity | Low (Hydrophilic) | Moderate | High (Lipophilic) |
| Metabolic Stability | Prone to oxidation/conjugation | Prone to oxidation | High |
The use of this compound and its derivatives allows medicinal and agrochemical chemists to systematically explore the effects of replacing a phenol (B47542) or other functional group with a CHF₂ moiety in a naphthalene-based scaffold, a common core in many bioactive compounds.
Exploration in Chemical Probe Development and Functional Materials Science
The unique photophysical and electronic properties of the naphthalene core, combined with the influence of fluorine substitution, make derivatives of this compound attractive candidates for applications beyond medicine and agriculture.
Chemical Probe Development: Chemical probes are small molecules designed to selectively interact with a biological target (like a protein) to study its function in a cellular or in vivo context. Fluorescent probes are a major class of chemical probes. Naphthalene derivatives are well-known for their fluorescent properties, exhibiting high quantum yields and photostability. By using this compound as a starting material, researchers can synthesize novel fluorescent probes. The iodo group can be used to attach linkers or reactive groups for conjugation to biomolecules, while the difluoromethylated naphthalene core serves as the fluorophore. The fluorine atoms can fine-tune the probe's emission wavelength, quantum yield, and environmental sensitivity, potentially leading to probes for imaging specific cellular components or reporting on biological events.
Functional Materials Science: Fluorinated organic compounds are of great interest in materials science, particularly for the development of organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of fluorine atoms into a conjugated system, such as naphthalene, lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification can enhance electron injection and improve the material's stability against oxidative degradation.
Starting from this compound, synthetic routes such as Sonogashira or Suzuki couplings can be employed to build larger, conjugated systems. These reactions could be used to synthesize polymers or oligomers where the difluoromethylnaphthalene unit is a repeating element. The resulting materials would be expected to have distinct electronic properties and solid-state packing characteristics, making them promising candidates for new n-type or ambipolar organic semiconductors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
